molecular formula C17H18ClN3O3 B5819737 2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-6-chloropyridine-3-carboxylic acid

2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-6-chloropyridine-3-carboxylic acid

Cat. No.: B5819737
M. Wt: 347.8 g/mol
InChI Key: JLNGTPPUTOYSKJ-YBFXNURJSA-N
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Description

2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-6-chloropyridine-3-carboxylic acid is a complex organic compound with a unique structure that combines a pyridine ring with a hydrazone linkage and a butoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-6-chloropyridine-3-carboxylic acid typically involves the condensation of 4-butoxybenzaldehyde with 6-chloronicotinic acid hydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting hydrazone is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-6-chloropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazines or amines.

    Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Hydrazines, amines

    Substitution: Various substituted pyridines

Scientific Research Applications

2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-6-chloropyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can be employed in the development of new materials with specific properties.

    Biology: Investigated for its potential as a bioactive compound. It may exhibit antimicrobial, antifungal, or anticancer activities.

    Medicine: Explored for its potential therapeutic applications. It could be a lead compound for the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials. It may be used in the formulation of coatings, adhesives, or other industrial products.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-6-chloropyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazone linkage and the chloropyridine moiety could play crucial roles in its binding affinity and specificity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]benzoic acid
  • N-[2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-iodobenzamide

Uniqueness

2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-6-chloropyridine-3-carboxylic acid is unique due to the presence of the chloropyridine moiety, which imparts distinct chemical reactivity and potential biological activity. The combination of the butoxyphenyl group and the hydrazone linkage further enhances its versatility and applicability in various research fields.

Properties

IUPAC Name

2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-6-chloropyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-2-3-10-24-13-6-4-12(5-7-13)11-19-21-16-14(17(22)23)8-9-15(18)20-16/h4-9,11H,2-3,10H2,1H3,(H,20,21)(H,22,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNGTPPUTOYSKJ-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC2=C(C=CC(=N2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC2=C(C=CC(=N2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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